![molecular formula C15H14Cl2N4O2 B2548307 2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097869-37-7](/img/structure/B2548307.png)
2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs.
Scientific Research Applications
- Substituted imidazo[1,2-a]pyridines demonstrate broad-spectrum biological activity, making them potential candidates for antibacterial and antifungal drugs .
- Researchers investigate imidazo[1,2-a]pyridine derivatives for potential Alzheimer’s disease treatments .
- Zolpidem and alpidem (Fig. 1) are imidazo[1,2-a]pyridine-based medicines used for insomnia and brain function disorders .
Antibacterial and Antifungal Agents
Antiviral Compounds
Anti-Inflammatory Properties
Cancer Treatment
Cardiovascular Disease Research
Alzheimer’s Disease
Medicinal Use
!Medicines zolpidem 1 and alpidem 2
Mechanism of Action
Target of Action
The compound “2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” contains a pyridazin-3-yl group . Pyridazinone derivatives have been known to exhibit diverse pharmacological activities . .
Mode of Action
Pyridazinone derivatives have been known to interact with various biological targets leading to a wide range of pharmacological effects .
Biochemical Pathways
Without specific studies on “2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one”, it’s difficult to determine the exact biochemical pathways this compound affects. Pyridazinone derivatives have been known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been known to have a wide range of pharmacological effects .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-10-3-4-13(12(17)6-10)23-9-15(22)21-7-11(8-21)19-14-2-1-5-18-20-14/h1-6,11H,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSNRYOQMJFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
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